N'-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide
Description
N'-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyridine-2-carbohydrazide with 2-methoxybenzaldehyde. The compound features a planar structure stabilized by conjugation between the pyridine ring, the azomethine (-CH=N-) linkage, and the 2-methoxyphenyl group. This structural arrangement facilitates intermolecular interactions such as hydrogen bonding and π-π stacking, which are critical for its crystallinity and stability .
Properties
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-8-3-2-6-11(13)10-16-17-14(18)12-7-4-5-9-15-12/h2-10H,1H3,(H,17,18)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGBAQMQSBWBJG-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide can be synthesized through the condensation reaction between 2-methoxybenzaldehyde and pyridine-2-carbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction can be represented as follows:
2-methoxybenzaldehyde+pyridine-2-carbohydrazide→N’-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide+H2O
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
N'-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against a range of bacteria and fungi. For instance, a study demonstrated that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
Anticancer Properties
Research has also focused on the anticancer potential of this compound. In vitro studies have indicated that this compound can induce apoptosis in cancer cells. A notable case study involved its application against pancreatic cancer cells, where it was found to inhibit cell proliferation significantly .
Coordination Chemistry
This compound serves as a versatile ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes have been studied for their catalytic properties and potential applications in organic synthesis. For example, the complexation of this compound with transition metals has shown promising results in catalyzing oxidation reactions .
Table 1: Antimicrobial Activity of this compound Derivatives
| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
Table 2: Anticancer Activity Against Pancreatic Cancer Cells
| Concentration (µM) | % Cell Viability |
|---|---|
| 1 | 85 |
| 5 | 70 |
| 10 | 50 |
| 20 | 25 |
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and metal ions. The compound forms stable complexes with metal ions, which can inhibit enzyme activity. The azomethine group (C=N) plays a crucial role in its biological activity by interacting with cellular components and disrupting normal cellular functions.
Comparison with Similar Compounds
Key Structural Features :
- Pyridine ring : Acts as a hydrogen-bond acceptor and contributes to electronic delocalization.
- 2-Methoxyphenyl substituent : The methoxy group at the ortho position introduces steric and electronic effects, influencing solubility and reactivity .
Synthetic protocols typically involve refluxing stoichiometric amounts of pyridine-2-carbohydrazide and 2-methoxybenzaldehyde in ethanol, followed by crystallization .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Hydrazone Derivatives
Key Research Findings
Bioactivity Trends
- Antimicrobial Activity : The 2-hydroxyphenyl analogue (MIC: 8 µg/mL) outperforms the 2-methoxyphenyl parent compound (MIC: 16 µg/mL) due to stronger hydrogen bonding with bacterial enzymes .
- Metal Chelation : The 2-methoxyphenyl derivative forms stable Cu(II) complexes (logβ = 8.2), whereas the thiophene analogue exhibits weaker coordination (logβ = 6.9) due to steric hindrance .
Physicochemical Properties
- Solubility : Fluorinated derivatives (e.g., 4-fluorophenyl) show 2× higher solubility in DMSO than chlorinated analogues .
- Thermal Stability : Thiophene-containing derivatives decompose at 220–240°C, compared to 180–200°C for methoxyphenyl derivatives, attributed to extended π-conjugation .
Case Studies
- Corrosion Inhibition: The 2,4-dichlorophenyl variant demonstrated 94% inhibition efficiency for mild steel in HCl, outperforming non-halogenated analogues (70–80%) due to stronger adsorption via Cl substituents .
Biological Activity
N'-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is a hydrazone derivative that has garnered attention in recent years for its potential biological activities. This compound, derived from the condensation of pyridine-2-carbohydrazide and 2-methoxybenzaldehyde, exhibits a variety of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO. The compound features a hydrazone linkage, which is known for its ability to interact with biological targets due to the presence of both electron-donating and electron-withdrawing groups.
Antimicrobial Activity
Research has indicated that various hydrazone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains. For instance, a study assessing the antibacterial efficacy of similar compounds reported minimum inhibitory concentrations (MICs) that suggest substantial antimicrobial potential .
| Compound | Bacterial Strains Tested | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli, S. aureus | 50-100 |
Anticancer Activity
The anticancer properties of this compound have also been explored. In a study involving various cancer cell lines, the compound exhibited cytotoxic effects, leading to cell death at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
Study 1: Synthesis and Biological Evaluation
A detailed study synthesized several hydrazone derivatives, including this compound. The synthesized compounds were evaluated for their biological activity using various assays. The results indicated that this specific hydrazone showed promising results in inhibiting tumor growth in vitro .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of similar compounds. It was found that modifications in the phenyl ring significantly influenced the biological activity. Specifically, substituents such as methoxy groups enhanced both antimicrobial and anticancer activities .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and π-π interactions with target biomolecules. This interaction can lead to alterations in enzyme activity or DNA binding, contributing to its observed pharmacological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
